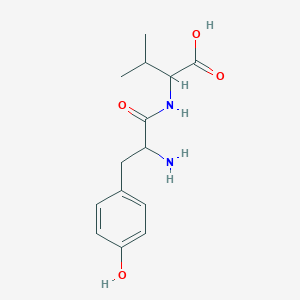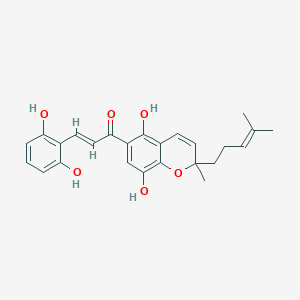
Flemingin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flemingin B is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a member of the macrolide family of antibiotics and has been found to possess a wide range of biological activities. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and physiological effects of Flemingin B.
Mécanisme D'action
The mechanism of action of Flemingin B is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, Flemingin B binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This ultimately leads to the inhibition of bacterial growth and the suppression of tumor cell proliferation.
Effets Biochimiques Et Physiologiques
Flemingin B has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Flemingin B in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new therapies. Additionally, Flemingin B is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of using Flemingin B in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research involving Flemingin B. One area of interest is the development of new cancer therapies that utilize the anti-tumor properties of this compound. Additionally, there is potential for the development of new anti-inflammatory and anti-viral therapies. Further research is also needed to fully understand the mechanism of action of Flemingin B and its potential applications in the treatment of a range of diseases.
Conclusion
In conclusion, Flemingin B is a natural product that has been found to possess a wide range of biological activities. Its potent anti-tumor activity, anti-inflammatory, anti-viral, and anti-bacterial properties make it an attractive target for scientific research. The complex synthesis process and limited availability of the compound are some of the limitations of using Flemingin B in lab experiments. However, there are several future directions for research involving this compound, including the development of new cancer therapies and anti-inflammatory and anti-viral therapies.
Méthodes De Synthèse
The synthesis of Flemingin B is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of Streptomyces sp. fermentation. This process involves the cultivation of bacteria in a nutrient-rich medium, followed by extraction and purification of the compound. Another method involves chemical synthesis, which is a more complicated process but allows for greater control over the final product.
Applications De Recherche Scientifique
Flemingin B has been found to possess a wide range of biological activities, making it an attractive target for scientific research. One of the most promising applications of Flemingin B is in the field of cancer research. Studies have shown that Flemingin B has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Flemingin B has been found to possess anti-inflammatory, anti-viral, and anti-bacterial properties, which could have implications for the treatment of a range of diseases.
Propriétés
Numéro CAS |
18361-42-7 |
|---|---|
Nom du produit |
Flemingin B |
Formule moléculaire |
C25H26O6 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(E)-1-[5,8-dihydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(2,6-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O6/c1-15(2)6-5-12-25(3)13-11-17-23(30)18(14-22(29)24(17)31-25)21(28)10-9-16-19(26)7-4-8-20(16)27/h4,6-11,13-14,26-27,29-30H,5,12H2,1-3H3/b10-9+ |
Clé InChI |
RRCBHPASTAOOLL-MDZDMXLPSA-N |
SMILES isomérique |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)/C=C/C3=C(C=CC=C3O)O)O)C)C |
SMILES |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
SMILES canonique |
CC(=CCCC1(C=CC2=C(C(=CC(=C2O1)O)C(=O)C=CC3=C(C=CC=C3O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



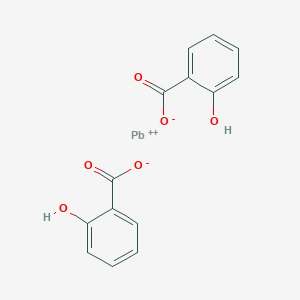
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
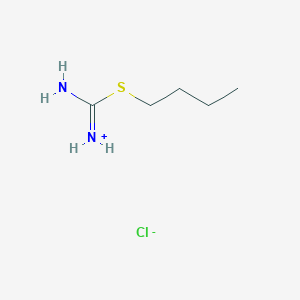
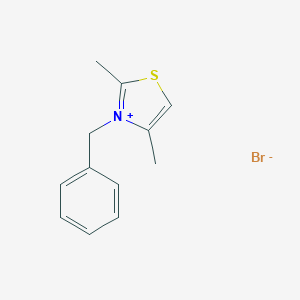
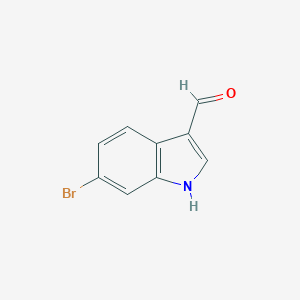
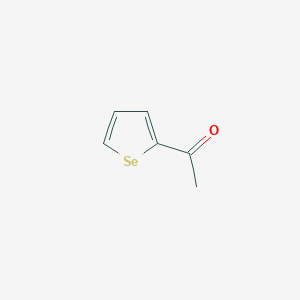
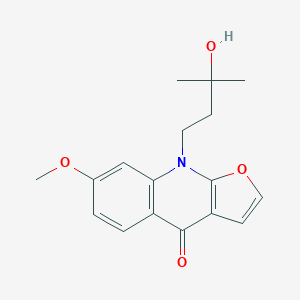
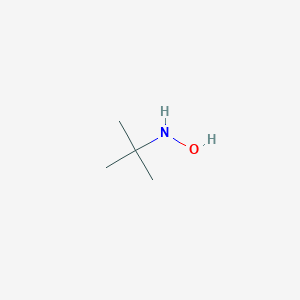
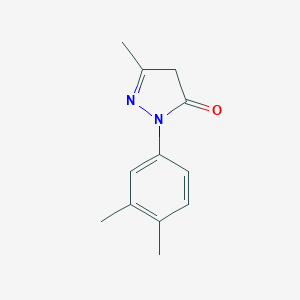
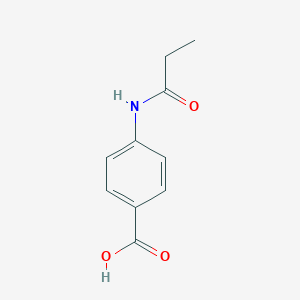
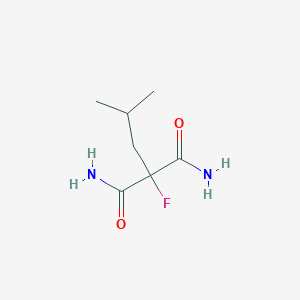

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
